

Biological Activity of Novel Amino-1,2-Benzisothiazole Derivatives: A Technical Overview

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Compound of Interest

Compound Name: **1,2-Benzisothiazol-5-amine**

Cat. No.: **B1266306**

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The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. While extensive research has been conducted on various substituted 1,2-benzisothiazoles, this technical guide focuses on the biological activities of amino-substituted derivatives. It is important to note that while the primary interest was in **1,2-benzisothiazol-5-amine** derivatives, the available literature is more extensive for the broader class of amino-1,2-benzisothiazole derivatives. This guide, therefore, consolidates the existing data on these compounds, with a focus on their antimicrobial and anticancer properties.

Antimicrobial Activity

Amino-1,2-benzisothiazole derivatives have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The introduction of an amino group, often at the 3-position, has been shown to be a key determinant of their activity.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected amino-1,2-benzisothiazole derivatives against various microorganisms.

Compound ID	Substituent(s)	Microorganism	MIC (µg/mL)	Reference
1	3-amino	Bacillus subtilis	>100	[1]
2	3-amino	Escherichia coli	>100	[1]
3	3-amino	Saccharomyces cerevisiae	>100	[1]
4	3-acetylamino	Bacillus subtilis	50	[1]
5	3-acetylamino	Escherichia coli	100	[1]
6	3-acetylamino	Saccharomyces cerevisiae	50	[1]

Experimental Protocols

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium to obtain the desired final inoculum concentration.
- Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.
- Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several studies have explored the potential of amino-1,2-benzisothiazole derivatives as anticancer agents. These compounds have shown cytotoxic activity against various cancer cell lines, suggesting their potential as leads for the development of new chemotherapeutic agents.

Quantitative Data on Anticancer Activity

The following table presents the in vitro cytotoxic activity (IC₅₀ values) of selected amino-1,2-benzisothiazole derivatives against different human cancer cell lines.

Compound ID	Substituent(s)	Cancer Cell Line	IC ₅₀ (μM)	Reference
7	2-(4-aminophenyl)	Liver (HepG2)	Not specified	[2]
8	Platinum(II) complex of a benzothiazole aniline derivative	Liver (HepG2)	Lower than cisplatin	[2]
9	2-amino, various substitutions	Not specified	Not specified	[3]

Experimental Protocols

General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)

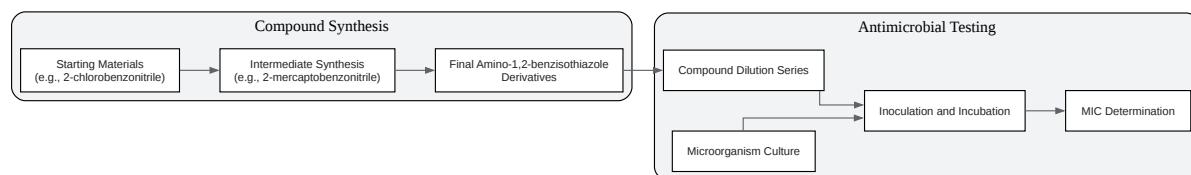
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few more hours to allow the formazan crystals to form.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Calculation of IC₅₀: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

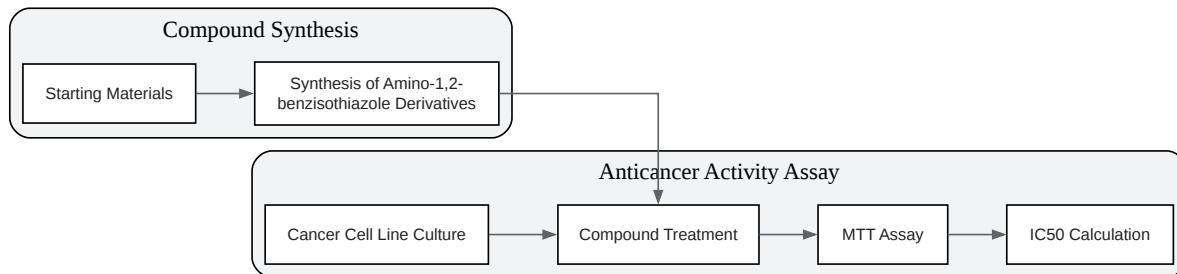
Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.



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Caption: General workflow for the synthesis and antimicrobial evaluation of amino-1,2-benzisothiazole derivatives.



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Caption: Workflow for the synthesis and in vitro antineoplastic activity screening of amino-1,2-benzisothiazole derivatives.

Conclusion

Amino-1,2-benzisothiazole derivatives represent a promising class of compounds with diverse biological activities, particularly in the antimicrobial and antineoplastic domains. The available data, although not extensive for the specific 5-amino regioisomer, suggests that the amino group is a key pharmacophore. Further research, including the synthesis of a wider range of derivatives with substitutions on the amino group and the benzisothiazole ring, is warranted to establish clear structure-activity relationships. Detailed mechanistic studies are also needed to elucidate the specific molecular targets and signaling pathways involved in their biological effects. This will be crucial for the rational design and development of novel and more potent therapeutic agents based on the 1,2-benzisothiazole scaffold.

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